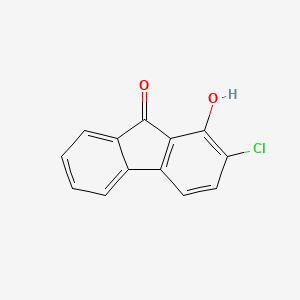
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities. The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of amino alcohols with carbon disulfide in the presence of aqueous sodium hydroxide to form thiazolidine-2-thiones. This intermediate is then oxidized using potassium permanganate under phase-transfer conditions in the presence of benzoic acid .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated thiazolidine compounds.
Applications De Recherche Scientifique
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, thiazolidine derivatives are known to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-thiazolidin-2-one: Another thiazolidine derivative with similar biological activities.
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one: Shares structural similarities and exhibits comparable pharmacological properties.
(3Z)-1-Benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: A complex thiazolidine derivative with unique biological activities.
Uniqueness
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide stands out due to its diverse range of biological activities and its potential for use in various scientific research fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in different applications make it a highly valuable compound in both academic and industrial settings .
Propriétés
Numéro CAS |
92014-77-2 |
|---|---|
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
3-benzyl-1,1-dioxo-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11NO3S/c12-10-11(6-7-15(10,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
JACQRRDDSFGBLH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)


![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)


![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)





